tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}azetidine-1-carboxylate
Overview
Description
Tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}azetidine-1-carboxylate is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.37 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}azetidine-1-carboxylate, a compound with significant potential in medicinal chemistry, is characterized by its unique azetidine structure and various substituents that may influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C18H26N2O5
- Molecular Weight : 350.4 g/mol
- IUPAC Name : 1-O-tert-butyl 3-O-methyl 3-(4-methoxy-N-methylanilino)azetidine-1,3-dicarboxylate
- Canonical SMILES : CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N(C)C2=CC=C(C=C2)OC
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's azetidine ring and substituent groups allow for diverse interactions, potentially leading to inhibition of specific enzymes or modulation of receptor activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, similar to other azetidine derivatives known for their enzyme-modulating properties.
- Receptor Interaction : Its structural features suggest potential binding to neurotransmitter receptors or other cellular targets, which could influence signaling pathways.
Case Studies:
- Anti-Cancer Activity : Compounds with azetidine structures have shown promise in inhibiting cancer cell proliferation. For instance, a study demonstrated that azetidine derivatives could induce apoptosis in human cancer cell lines through caspase activation.
- Neuroprotective Effects : Some azetidine derivatives have been investigated for their neuroprotective properties against oxidative stress, suggesting potential applications in neurodegenerative diseases.
Comparative Analysis
A comparison with structurally similar compounds provides further insight into the expected biological activity of this compound:
Compound Name | Structure | Biological Activity |
---|---|---|
Tert-butyl 3-aminoazetidine-1-carboxylate | Structure | Anti-inflammatory, analgesic |
Tert-butyl 3-(4-methoxyphenyl)-3-aminoazetidine | Structure | Potential anti-cancer effects |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of related azetidine derivatives. For example:
- A study published in MDPI highlighted the synthesis of azetidine-based compounds and their potential as enzyme inhibitors in various therapeutic contexts .
- Another investigation reported that azetidine derivatives exhibited low toxicity profiles while maintaining efficacy against targeted cancer cell lines .
Properties
IUPAC Name |
tert-butyl 3-[(4-methoxyphenyl)methylamino]azetidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-13(11-18)17-9-12-5-7-14(20-4)8-6-12/h5-8,13,17H,9-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRJNGUSDBTGNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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